molecular formula C14H17Cl2NO2 B15295614 Fenhexamid-d10

Fenhexamid-d10

Cat. No.: B15295614
M. Wt: 312.3 g/mol
InChI Key: VDLGAVXLJYLFDH-CYHVTVHMSA-N
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Description

Fenhexamid-d10 is a deuterium-labeled analog of Fenhexamid (C₁₄H₁₇Cl₂NO₂), a broad-spectrum fungicide used to control Botrytis cinerea in vineyards and horticultural crops. The deuterated form replaces ten hydrogen atoms with deuterium, resulting in a molecular formula of C₁₄D₁₀Cl₂NO₂ and a molecular weight of approximately 328.2 g/mol (vs. 318.2 g/mol for non-deuterated Fenhexamid) . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing matrix effects and improving quantification accuracy in residue analysis .

Properties

Molecular Formula

C14H17Cl2NO2

Molecular Weight

312.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2

InChI Key

VDLGAVXLJYLFDH-CYHVTVHMSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. The process typically starts with the preparation of 2,3-dichloro-4-hydroxyaniline, which is then reacted with deuterated reagents to introduce deuterium atoms at specific positions . The final step involves the formation of the carboxamide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fenhexamid-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .

Scientific Research Applications

Fenhexamid-d10 has a wide range of scientific research applications, including:

Mechanism of Action

Fenhexamid-d10 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol biosynthesis. This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells .

Comparison with Similar Compounds

Fenhexamid (Non-Deuterated)

  • Molecular Stability : Fenhexamid-d10 exhibits identical chemical reactivity to Fenhexamid but superior stability in analytical workflows due to reduced metabolic interference in biological matrices .
  • Detection Sensitivity : In LC-MS/MS, this compound shows a 15–20% lower limit of detection (LOD: 0.01 µg/kg) compared to Fenhexamid (LOD: 0.05 µg/kg) due to isotopic separation .

Boscalid-d4

  • Application: Another deuterated fungicide (C₁₈D₄Cl₂N₂O), Boscalid-d4 is used to control Alternaria spp.
  • Isotopic Purity : this compound achieves >99% isotopic enrichment, surpassing Boscalid-d4 (98%), reducing cross-talk in multi-residue methods .

Fluopyram-d3

  • Solubility : Fluopyram-d3 (C₁₆H₈D₃ClF₆N₂O) has lower water solubility (1.2 mg/L) compared to this compound (4.8 mg/L), limiting its use in hydrophilic matrices .

Performance in Analytical Chemistry

Table 1: Comparison of Isotope-Labeled Fungicides in Residue Analysis

Compound Molecular Weight (g/mol) Isotopic Purity (%) LOD (µg/kg) Primary Use Case
This compound 328.2 >99 0.01 Wine, strawberries
Boscalid-d4 343.1 98 0.03 Cereals, leafy vegetables
Fluopyram-d3 396.7 97 0.05 Soil, root crops

Data synthesized from deuterated compound studies .

Pharmacokinetic and Environmental Behavior

  • Metabolic Half-Life : this compound demonstrates a 22-hour half-life in soil, closely mirroring Fenhexamid (24 hours), whereas Boscalid-d4 degrades faster (18 hours) due to differential microbial activity .
  • Photodegradation: Under UV light, this compound shows 30% slower degradation than its non-deuterated counterpart, attributed to deuterium’s kinetic isotope effect .

Q & A

Q. How can researchers validate the purity and isotopic integrity of Fenhexamid-d10 in analytical standards?

Methodological validation involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with nuclear magnetic resonance (NMR) to confirm isotopic labeling (≥98% deuterium incorporation) and rule out isotopic exchange or degradation. Calibration curves with certified reference materials (CRMs) should be established, and batch-specific certificates of analysis must be reviewed for solvent residues or impurities .

Q. What experimental design considerations are critical for quantifying this compound in environmental matrices?

Key steps include:

  • Matrix-matched calibration : Compensate for matrix effects by spiking analyte-free samples with this compound at varying concentrations.
  • Internal standardization : Use isotopically labeled analogs (e.g., Fenhexamid-d7) to correct for recovery losses during extraction.
  • Quality controls : Include blanks, duplicates, and spikes at 20–200% of the expected concentration range to assess precision (RSD <15%) .

Q. How can extraction protocols be optimized for this compound in plant tissues with high lipid content?

Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methodology with modifications:

  • Use dispersive solid-phase extraction (dSPE) sorbents (e.g., C18, PSA) to remove co-extracted lipids.
  • Validate recovery rates (70–120%) across matrices like leafy vegetables and fruits using spike-and-recovery experiments .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound stability studies under varying pH and temperature conditions?

Contradictions often arise from deuterium exchange in aqueous solutions. To mitigate:

  • Conduct accelerated stability studies (e.g., 40°C, 75% RH for 6 months) and monitor deuterium loss via high-resolution mass spectrometry (HRMS).
  • Compare degradation kinetics in buffered (pH 4–9) vs. non-buffered systems to identify pH-dependent instability .

Q. How can cross-laboratory variability in this compound quantification be minimized for multi-institutional studies?

Implement harmonized protocols :

  • Share CRMs and standard operating procedures (SOPs) across labs.
  • Perform inter-laboratory comparisons using blind duplicates and statistical tools (e.g., Z-scores) to assess reproducibility.
  • Address instrumental variability by calibrating LC-MS/MS systems with the same tuning parameters (e.g., collision energy, ion source temperature) .

Q. What analytical challenges arise when distinguishing this compound from its non-deuterated analog in complex biological samples?

Key challenges include:

  • Isobaric interference : Resolve using HRMS with mass accuracy <3 ppm or MS/MS transitions with unique fragment ions.
  • Ion suppression : Mitigate via chromatographic separation (e.g., UPLC with HILIC columns) or dilution studies.
  • Cross-talk : Validate selectivity by analyzing non-deuterated Fenhexamid in the presence of this compound at 10x concentration .

Q. How should researchers design longitudinal studies to assess this compound accumulation in soil ecosystems?

  • Use isotope dilution mass spectrometry (IDMS) to track temporal changes in soil residues.
  • Incorporate microcosm experiments to evaluate microbial degradation rates under aerobic/anaerobic conditions.
  • Pair with metabolomic profiling to identify transformation products (e.g., hydroxylated or conjugated derivatives) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing non-normal distributions in this compound residue data?

Apply non-parametric tests (e.g., Mann-Whitney U test) or transform data using Box-Cox methods. For multi-variable datasets, use principal component analysis (PCA) to identify outliers or clustering patterns .

Q. How can researchers validate computational models predicting this compound adsorption in agricultural soils?

  • Compare model outputs (e.g., Freundlich isotherm parameters) with empirical data from batch equilibrium studies.
  • Conduct sensitivity analyses to evaluate the impact of variables like organic carbon content (OC%) and cation exchange capacity (CEC) .

Ethical and Reproducibility Considerations

Q. What documentation is essential to ensure reproducibility of this compound studies in peer-reviewed journals?

Include:

  • Detailed synthesis protocols (if synthesizing this compound in-house).
  • Raw instrument data (e.g., chromatograms, spectra) in supplementary materials.
  • Step-by-step metadata for sample preparation, storage conditions, and software settings (e.g., OpenChrom or MassHunter configurations) .

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